molecular formula C5H9ClN2O2 B1266187 3-Aminopiperidine-2,6-dione hydrochloride CAS No. 2686-86-4

3-Aminopiperidine-2,6-dione hydrochloride

Cat. No. B1266187
CAS RN: 2686-86-4
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminopiperidine-2,6-dione derivatives often involves complex reactions starting from beta-aryl-beta-amino acids, leading to the formation of delta-aryl-delta-amino-beta-keto acids through chain extension. This process typically includes steps such as acylation with Meldrum's acid, highlighting the compound's utility as a building block in heterocyclic chemistry (Leflemme, Dallemagne, & Rault, 2001).

Molecular Structure Analysis

Detailed analysis and characterization of similar compounds have been conducted through methods like X-ray crystallography, revealing insights into their molecular and crystalline structures. These analyses provide valuable information about the conformation, bonding, and interactions within the crystal lattice, which are crucial for understanding the chemical reactivity and properties of the compounds (Shi et al., 2007).

Chemical Reactions and Properties

Piperidine diones, including 3-Aminopiperidine-2,6-dione derivatives, exhibit a wide range of chemical reactivities, such as susceptibility to addition reactions, which can be utilized to synthesize natural products and analogs. These reactions include electrophilic, nucleophilic, and radical additions, demonstrating the compound's versatility as a synthetic intermediate (Liebscher & Jin, 1999).

Physical Properties Analysis

The physical properties of 3-Aminopiperidine-2,6-dione hydrochloride, such as solubility, melting point, and stability, are essential for its handling and application in various chemical processes. While specific data on this compound might be scarce, studies on similar compounds provide insights into how such properties can influence their reactivity and utility in synthesis (Paprocki, Berłożecki, & Ostaszewski, 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in defining the applications of 3-Aminopiperidine-2,6-dione hydrochloride in synthesis and drug development. Research on piperidine diones has highlighted their potential as intermediates in the synthesis of biologically active compounds, demonstrating their significance beyond the basic chemical interest (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

3-Aminopiperidine-2,6-dione hydrochloride and its analogues have been extensively studied for their inhibitory activities on various enzymes, with significant implications in medical research. For instance, these compounds have shown selective inhibition of enzymes like cholesterol side-chain cleavage enzyme system desmolase and the estrogen-forming system aromatase. Such enzyme inhibition is crucial in the treatment of hormone-dependent tumors, particularly in breast cancer therapy (Foster et al., 1983); (Foster et al., 1985).

Synthesis and Chemical Modification

The synthesis and modification of 3-Aminopiperidine-2,6-dione hydrochloride are key areas of research. Various studies have focused on the relocation of functional groups and the creation of analogues to enhance its inhibitory activities and therapeutic potential. These chemical modifications aim to improve its specificity and reduce side effects, thereby increasing its efficacy as a treatment option (Moniz & Hammond, 1997); (Huang et al., 2016).

Drug Metabolism Studies

Understanding the metabolism of drugs is essential for effective therapeutic use. Research has revealed various metabolites of 3-Aminopiperidine-2,6-dione hydrochloride in human patients, highlighting the importance of metabolic studies in predicting drug efficacy and safety (Foster et al., 1984); (Goss et al., 1985).

Implications in Other Therapeutic Areas

Beyond its role in cancer treatment, the analogues and derivatives of 3-Aminopiperidine-2,6-dione hydrochloride have shown potential in other therapeutic areas, such as the treatment of various neurological disorders. Research in this field continues to explore new applications and improve existing treatments (Hartmann et al., 1992); (Bielenica et al., 2011).

Future Directions

3-Aminopiperidine-2,6-dione hydrochloride is a key intermediate in the synthesis of lenalidomide3, an important drug for the treatment of multiple myeloma5. As research continues in the field of cancer therapeutics, this compound may find further applications in the synthesis of new drugs.


properties

IUPAC Name

3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947609
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopiperidine-2,6-dione hydrochloride

CAS RN

2686-86-4, 24666-56-6
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopiperidine-2,6-dione hydrochloride
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Record name Glutamimide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
L Ouni, A Ramazani, H Aghahosseini - Research on Chemical …, 2023 - Springer
In this study, the synthesis of lenalidomide nitro precursor was investigated, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide (IV…
Number of citations: 0 link.springer.com
D Huang, C Shen, W Wang, L Huang… - Synthetic …, 2016 - Taylor & Francis
A new route for the preparation of pomalidomide is described in the study. The synthetic procedure starts from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione …
Number of citations: 0 www.tandfonline.com
AA Krys' ko, VM Kabanov, TA Kabanova… - Pharmaceutical …, 1998 - Springer
The search for new antithrombic and antiaggregative agents possessing high activity and low toxicity is a currently important task of pharmaceutical chemistry [1]. A large number of …
Number of citations: 0 link.springer.com
S Rana, M Bendjennat, S Kour, HM King… - Bioorganic & medicinal …, 2019 - Elsevier
Abstract Development of selective kinase inhibitors that target the ATP binding site continues to be a challenge largely due to similar binding pockets. Palbociclib is a cyclin-dependent …
Number of citations: 0 www.sciencedirect.com
Y Liu, Y Song, Y Xu, M Jiang, H Lu - Journal of Enzyme Inhibition …, 2022 - Taylor & Francis
In the current study, we designed and synthesised a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon (CRBN) modulators. The results of …
Number of citations: 0 www.tandfonline.com
GW Muller, R Chen, SY Huang, LG Corral… - Bioorganic & medicinal …, 1999 - Elsevier
Thalidomide, (1), is a known inhibitor of TNF-α release in LPS stimulated human PBMC. Herein we describe the TNF-α inhibitory activity of amino substituted analogs of thalidomide (1) …
Number of citations: 0 www.sciencedirect.com
S Krajcovicova, R Jorda, D Hendrychova… - Chemical …, 2019 - pubs.rsc.org
A preloaded resin consisting of a thalidomide moiety and an ethylene-oxy linker allows the simple and fast formation of PROTACs. The feasibility of the procedure was illustrated by …
Number of citations: 0 pubs.rsc.org
CM Robb, JI Contreras, S Kour, MA Taylor… - Chemical …, 2017 - pubs.rsc.org
Cyclin-dependent kinase 9 (CDK9), a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes. CDK9 is …
Number of citations: 0 pubs.rsc.org
Y Chen - 2019 - digitalcommons.usu.edu
Indigoidine is a natural blue dye with antioxidant and antimicrobial activities. It has also been used as an indicator for gene expression based on its distinctive blue color. Similar to the …
Number of citations: 0 digitalcommons.usu.edu
S Wang, Y Song, Y Wang, Y Gao, S Yu, Q Zhao… - Chemical Research in …, 2018 - Springer
Proteolysis targeting chimeras(PROTACs) are bispecific molecules containing a target protein binder and an ubiquitin ligase binder connected by a linker. Recently, some …
Number of citations: 0 link.springer.com

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